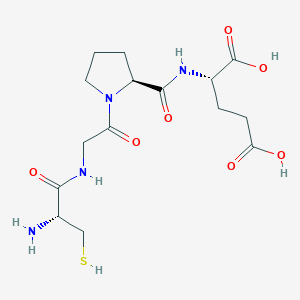
L-Cysteinylglycyl-L-prolyl-L-glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cysteinylglycyl-L-prolyl-L-glutamic acid is a peptide compound composed of four amino acids: cysteine, glycine, proline, and glutamic acid. This compound is of interest due to its potential neuroprotective properties and its applications in various fields such as medicine and biotechnology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinylglycyl-L-prolyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the Next Amino Acid: The next amino acid, protected at its amino group, is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product.
化学反応の分析
Types of Reactions
L-Cysteinylglycyl-L-prolyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Protected amino acids and coupling reagents like HBTU or DIC are used in SPPS.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Analog peptides with modified amino acid sequences.
科学的研究の応用
L-Cysteinylglycyl-L-prolyl-L-glutamic acid has several scientific research applications:
Neuroprotection: It has been studied for its potential to protect neurons from damage, making it a candidate for treating neurodegenerative diseases like Alzheimer’s.
Biotechnology: Used in the development of peptide-based drugs and therapeutic agents.
作用機序
The mechanism of action of L-Cysteinylglycyl-L-prolyl-L-glutamic acid involves its interaction with specific molecular targets and pathways:
Neuroprotection: It may modulate oxidative stress, reduce acetylcholine depletion, and inhibit apoptotic and necrotic cell death.
Molecular Targets: It interacts with enzymes like acetylcholinesterase and secretases, which are involved in the pathology of neurodegenerative diseases.
類似化合物との比較
Similar Compounds
Glycyl-L-prolyl-L-glutamic acid (GPE): A tripeptide with similar neuroprotective properties.
L-Glutamic acid: A common amino acid involved in neurotransmission.
Uniqueness
L-Cysteinylglycyl-L-prolyl-L-glutamic acid is unique due to the presence of the cysteine residue, which allows for the formation of disulfide bonds, enhancing its stability and potential therapeutic effects.
特性
CAS番号 |
875533-69-0 |
|---|---|
分子式 |
C15H24N4O7S |
分子量 |
404.4 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H24N4O7S/c16-8(7-27)13(23)17-6-11(20)19-5-1-2-10(19)14(24)18-9(15(25)26)3-4-12(21)22/h8-10,27H,1-7,16H2,(H,17,23)(H,18,24)(H,21,22)(H,25,26)/t8-,9-,10-/m0/s1 |
InChIキー |
BBCGEILHQCYGCZ-GUBZILKMSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CS)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)CNC(=O)C(CS)N)C(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


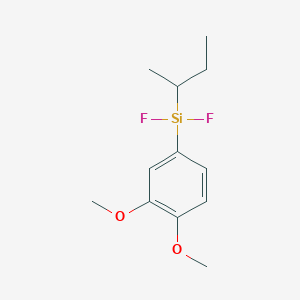
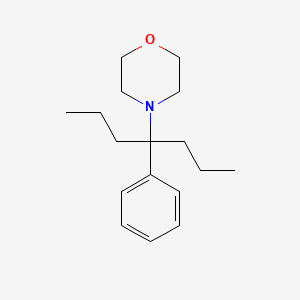
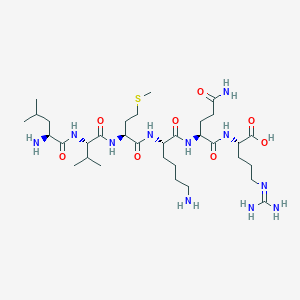
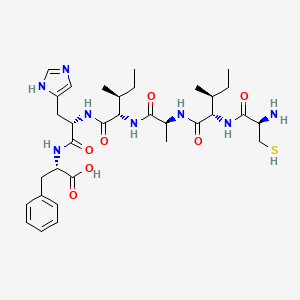
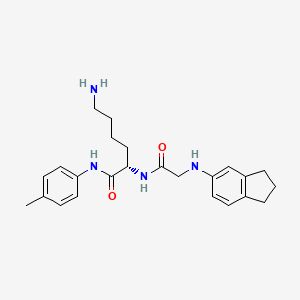
![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide](/img/structure/B14185083.png)
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-](/img/structure/B14185086.png)
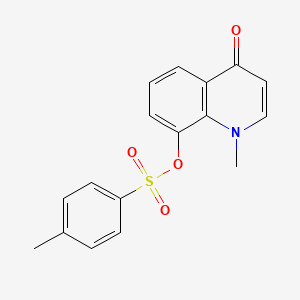
![2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14185094.png)
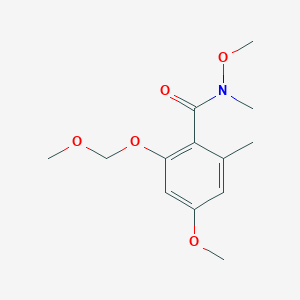

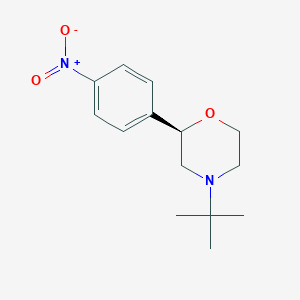
![1,1'-{[2-(Dimethylamino)ethyl]azanediyl}di(propan-2-ol)](/img/structure/B14185123.png)

